molecular formula C20H27N3O4S B2881118 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1105224-34-7

1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2881118
CAS No.: 1105224-34-7
M. Wt: 405.51
InChI Key: GYNOXAKPYBCGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as PTUP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. PTUP is a urea-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea involves its ability to selectively inhibit PKCε. This compound binds to the regulatory domain of PKCε, preventing its activation by various stimuli. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. The selective inhibition of PKCε by this compound makes it a promising candidate for the development of novel therapeutics for various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that this compound reduces tumor growth and metastasis in various animal models of cancer. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has several advantages for lab experiments. It is a selective inhibitor of PKCε, which makes it a useful tool for studying the role of PKCε in various cellular processes. This compound is also relatively easy to synthesize, and its chemical properties make it suitable for use in various assays. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea. One area of research is the development of novel therapeutics based on this compound. This compound has shown promising results in various animal models of cancer and diabetes, and further studies are needed to determine its potential as a therapeutic agent. Another area of research is the identification of other targets of this compound. While this compound is a selective inhibitor of PKCε, it may also have other targets that contribute to its biological effects. Finally, further studies are needed to optimize the synthesis of this compound and to develop new methods for its delivery and administration.
Conclusion:
In conclusion, this compound is a urea-based compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a selective inhibitor of PKCε, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. This compound has shown promising results in various animal models of cancer and diabetes, and further studies are needed to determine its potential as a therapeutic agent.

Synthesis Methods

1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has been synthesized using various methods, including the reaction of 1-(2-bromoethyl)-3-(3,4,5-trimethoxyphenyl)urea with pyrrolidine and thiophene-3-carboxaldehyde in the presence of a base. Another method involves the reaction of 1-(2-chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea with pyrrolidine and thiophene-3-carboxaldehyde in the presence of a base. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has been studied extensively for its potential use in various research applications. One of the most promising applications is its use as a selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to selectively inhibit PKCε, a subtype of PKC that is involved in the development of various diseases, including cancer, diabetes, and cardiovascular diseases.

Properties

IUPAC Name

1-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-25-17-10-15(11-18(26-2)19(17)27-3)22-20(24)21-12-16(14-6-9-28-13-14)23-7-4-5-8-23/h6,9-11,13,16H,4-5,7-8,12H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNOXAKPYBCGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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